molecular formula C9H7FN2O B573599 7-Fluoro-2-methylquinazolin-4-ol CAS No. 194473-03-5

7-Fluoro-2-methylquinazolin-4-ol

Cat. No. B573599
CAS RN: 194473-03-5
M. Wt: 178.166
InChI Key: BLFIAQNYLCTAMP-UHFFFAOYSA-N
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Description

“7-Fluoro-2-methylquinazolin-4-ol” is a chemical compound with the molecular formula C9H7FN2O . It is a derivative of quinazoline, a nitrogen-containing bicyclic compound .


Synthesis Analysis

While specific synthesis methods for “7-Fluoro-2-methylquinazolin-4-ol” were not found, quinazoline derivatives are generally synthesized through various methods such as Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Fluoro-2-methylquinazolin-4-ol” include a molecular weight of 178.16 and a predicted density of 1.37±0.1 g/cm3 . Further analysis would require specific experimental data.

Future Directions

While specific future directions for “7-Fluoro-2-methylquinazolin-4-ol” were not found, research in the field of quinazoline derivatives is ongoing, with a focus on developing new synthetic methods and investigating their biological activities .

properties

IUPAC Name

7-fluoro-2-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c1-5-11-8-4-6(10)2-3-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFIAQNYLCTAMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)F)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676397
Record name 7-Fluoro-2-methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-2-methylquinazolin-4-ol

CAS RN

194473-03-5
Record name 7-Fluoro-2-methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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